molecular formula C20H20N4O2S2 B15283367 6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283367
M. Wt: 412.5 g/mol
InChI Key: HROUDPPJGWTYCN-UHFFFAOYSA-N
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Description

6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various pharmacological applications.

Preparation Methods

The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Formation of the Thiadiazole Ring: The triazole-3-thione is then reacted with appropriate halogenated compounds to form the thiadiazole ring.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have been studied for their antimicrobial and antifungal properties.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring have shown potential as anticancer and anti-inflammatory agents.

    Triazolothiadiazine Derivatives: These compounds, which include both triazole and thiadiazine rings, have been explored for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

6-[(2-methoxyphenoxy)methyl]-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O2S2/c1-25-16-9-5-6-10-17(16)26-13-19-23-24-18(21-22-20(24)28-19)14-27-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

HROUDPPJGWTYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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